molecular formula C30H29ClN2O3S2 B11667397 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

Cat. No.: B11667397
M. Wt: 565.1 g/mol
InChI Key: FPYIWOVGTPFXIY-UHFFFAOYSA-N
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Description

4-{[5-Chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate This intermediate is then reacted with formaldehyde and a secondary amine to introduce the benzamide moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[5-Chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-{[5-Chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[5-chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the sulfonyl and benzamide groups may facilitate binding to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a methyl group.

    4-{[5-Chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}benzamide: Similar structure but with additional chlorine atoms on the benzyl group.

Uniqueness

The uniqueness of 4-{[5-chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H29ClN2O3S2

Molecular Weight

565.1 g/mol

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide

InChI

InChI=1S/C30H29ClN2O3S2/c1-22-8-16-27(17-9-22)37-19-18-32-30(34)25-13-11-24(12-14-25)21-33(29-20-26(31)15-10-23(29)2)38(35,36)28-6-4-3-5-7-28/h3-17,20H,18-19,21H2,1-2H3,(H,32,34)

InChI Key

FPYIWOVGTPFXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN(C3=C(C=CC(=C3)Cl)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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